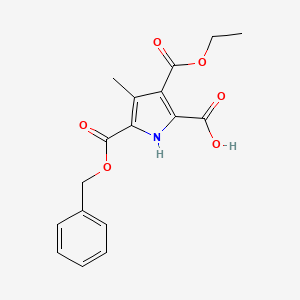

5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid

Descripción

5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is a polysubstituted pyrrole derivative featuring a benzyloxycarbonyl group at position 5, an ethoxycarbonyl group at position 3, and a methyl group at position 3. Pyrrole derivatives are widely studied for their roles in porphyrin synthesis, catalysis, and drug development .

Propiedades

Fórmula molecular |

C17H17NO6 |

|---|---|

Peso molecular |

331.32 g/mol |

Nombre IUPAC |

3-ethoxycarbonyl-4-methyl-5-phenylmethoxycarbonyl-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C17H17NO6/c1-3-23-16(21)12-10(2)13(18-14(12)15(19)20)17(22)24-9-11-7-5-4-6-8-11/h4-8,18H,3,9H2,1-2H3,(H,19,20) |

Clave InChI |

SWXNYMZEQBOXAG-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 5-((benciloxi)carbonil)-3-(etoxicarbonil)-4-metil-1H-pirrol-2-carboxílico normalmente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:

Formación del anillo de pirrol: El anillo de pirrol se puede sintetizar mediante la síntesis de Paal-Knorr, donde un compuesto 1,4-dicarbonilo reacciona con amoníaco o una amina primaria.

Reacciones de sustitución:

Metilación: El grupo metilo se puede introducir mediante una reacción de alquilación de Friedel-Crafts utilizando cloruro de metilo y un catalizador ácido de Lewis como el cloruro de aluminio.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Se pueden emplear técnicas como la síntesis de flujo continuo y el monitoreo automatizado de la reacción para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 5-((benciloxi)carbonil)-3-(etoxicarbonil)-4-metil-1H-pirrol-2-carboxílico puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.

Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio o el borohidruro de sodio pueden convertir los grupos éster en alcoholes.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos benciloxocarbonilo o etoxicarbonilo, lo que lleva a la formación de diferentes derivados.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Hidruro de aluminio y litio en éter seco.

Sustitución: Hidruro de sodio en dimetilformamida (DMF).

Principales productos

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes.

Sustitución: Formación de varios derivados sustituidos.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various synthetic routes, including:

- Formation of Pyrrole Derivatives: The compound can be modified to produce other pyrrole derivatives that may exhibit enhanced properties or activities.

- Functionalization Reactions: It can undergo various reactions such as alkylation or acylation to introduce new functional groups, expanding its utility in synthetic chemistry.

Medicinal Chemistry

The compound has been investigated for its potential bioactive properties:

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential: Research has indicated that this compound could inhibit cancer cell proliferation through specific molecular interactions, warranting further exploration in cancer therapeutics.

Biological Studies

5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid's interactions with biological targets are of significant interest:

- Enzyme Inhibition: The compound may modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

- DNA Interaction: Studies have shown that it can bind to DNA, influencing gene expression and replication processes.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of 5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid against various bacterial strains. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Research focused on the anticancer effects of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The study highlighted the importance of further investigations into its mechanism of action and optimization for therapeutic use.

Mecanismo De Acción

El mecanismo de acción del ácido 5-((benciloxi)carbonil)-3-(etoxicarbonil)-4-metil-1H-pirrol-2-carboxílico implica su interacción con dianas moleculares específicas. El compuesto puede actuar mediante:

Unión a enzimas: Inhibición o modulación de la actividad de las enzimas implicadas en las vías metabólicas.

Interacción con el ADN: Unión al ADN y afecta la expresión génica o la replicación.

Modulación de la actividad del receptor: Interacción con receptores celulares e influencia en las vías de transducción de señales.

Comparación Con Compuestos Similares

Key Observations :

- Positional Isomerism : The target compound’s benzyloxycarbonyl group at position 5 distinguishes it from A424999, which lacks this substituent but shares the ethoxycarbonyl and methyl groups .

- Functional Group Diversity : A109733 contains a formyl group at position 5, enhancing electrophilicity compared to the target compound’s benzyloxycarbonyl group, which may influence reactivity in cross-coupling reactions .

- Ester vs.

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred:

- Melting Points : Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate melts at 98°C, while its dibromo derivative melts at 148°C . The target compound’s benzyloxycarbonyl group may increase molecular weight and melting point compared to simpler esters.

- Solubility : The carboxylic acid group in the target compound likely enhances water solubility relative to ester-dominated analogues like A153925 .

Spectral and Analytical Data

- NMR Trends : Benzyl-containing analogues (e.g., ’s compound) show downfield shifts for aromatic protons (δ 7.2–7.4 ppm in CDCl₃), suggesting similar aromatic proton environments for the target compound’s benzyloxycarbonyl group .

- HRMS: High-resolution mass spectrometry would confirm the molecular ion ([M+H]+) at m/z ~373.12 (calculated for C₁₈H₁₇NO₆), distinct from A424999 ([M+H]+ ~227.08) .

Actividad Biológica

5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative with potential biological activities. This compound has been studied for its pharmacological properties, particularly in the context of antibacterial and anti-inflammatory effects. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure

The chemical structure of 5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid can be represented as follows:

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including 5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid. Research has demonstrated that certain pyrrole compounds can inhibit the growth of pathogenic bacteria by disrupting quorum sensing mechanisms, which are critical for biofilm formation and virulence factor production in bacteria such as Pseudomonas aeruginosa and Listeria monocytogenes .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| PT22 | Pseudomonas aeruginosa | 0.50 mg/mL | Quorum sensing inhibition |

| PCA | Listeria monocytogenes | 0.75 mg/mL | Biofilm formation inhibition |

| 5-Bz | Various Gram-negative | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been investigated. In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as NF-kB signaling. This suggests that it may serve as a therapeutic agent for conditions characterized by excessive inflammation .

Case Study: Analgesic and Anti-inflammatory Effects

A study involving a bioconjugate of pyrrole derivatives demonstrated significant analgesic activity in animal models. The compound was tested using the Randall–Selitto test, revealing its efficacy in reducing pain associated with inflammatory responses . The results indicated a synergistic effect when combined with peptide structures known for anti-inflammatory properties.

The biological activity of 5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is primarily attributed to its ability to interact with specific bacterial signaling pathways and inflammatory mediators. The compound's structure allows it to bind to target proteins involved in quorum sensing and inflammatory responses, effectively modulating their activity.

Future Directions

Further research is needed to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas for future investigation include:

- In vivo studies to assess the therapeutic efficacy and safety profile.

- Structure-activity relationship (SAR) studies to optimize the chemical structure for enhanced potency.

- Combination therapies with existing antibiotics to combat antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.